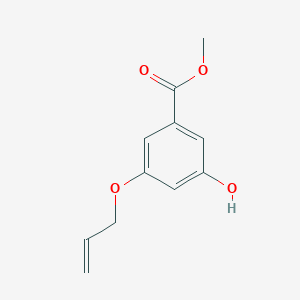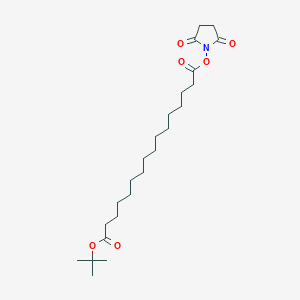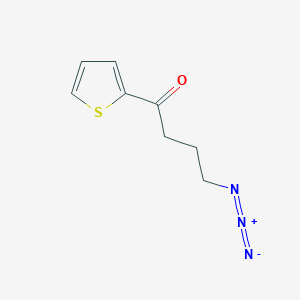
4-Azido-1-(2-thienyl)butan-1-one
Übersicht
Beschreibung
4-Azido-1-(2-thienyl)butan-1-one is a chemical compound with the molecular formula C8H10N3OS . It has an average mass of 195.242 Da and a monoisotopic mass of 195.046631 Da .
Molecular Structure Analysis
The molecular structure of 4-Azido-1-(2-thienyl)butan-1-one consists of a butanone backbone with a 2-thienyl group and an azido group attached. The exact arrangement of these groups can be determined by analyzing the compound’s InChI code .Physical And Chemical Properties Analysis
4-Azido-1-(2-thienyl)butan-1-one is a compound with a molecular weight of 196.25 . For more detailed physical and chemical properties, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Cyclocondensation : The synthesis of compounds with a similar backbone to 4-Azido-1-(2-thienyl)butan-1-one, such as 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, has been investigated, demonstrating methods of acylation and reactions with hydroxylamine and hydrazine. X-ray structural analysis provided insights into the crystal structure and intermolecular interactions within these compounds (Flores et al., 2018).
- Interaction with Amines : The interaction of structurally similar compounds with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives has been studied, showcasing the versatility of thienyl-based butanones in synthesizing complex heterocyclic compounds (Potikha et al., 2010).
Applications in Sensing and Detection
- NIR Fluorescent Chemosensors : Thienyl-containing compounds derived from 2-vinylthiophene have been developed for selective detection of Hg2+ ions in solution, demonstrating the application of thienyl-based compounds in environmental monitoring and biological systems (Jiang et al., 2016).
Material Science and Polymer Chemistry
- Polymer Synthesis : The one-pot synthesis of polytriazole grafted with poly(e-caprolactone) illustrates the utility of azido-functionalized butanols (such as 4-azido-1-(prop-2-yn-1-yloxy)butan-2-ol) in creating novel graft copolymers, revealing potential applications in material science and engineering (Gungor & Kiskan, 2014).
Eigenschaften
IUPAC Name |
4-azido-1-thiophen-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMBQOVMOYHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-(2-thienyl)butan-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)
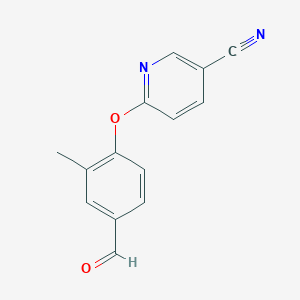
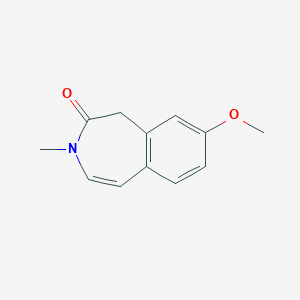
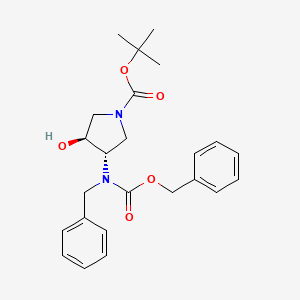
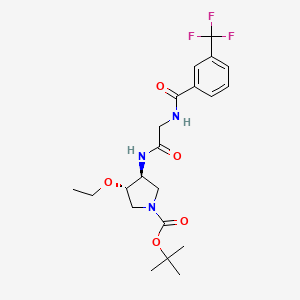
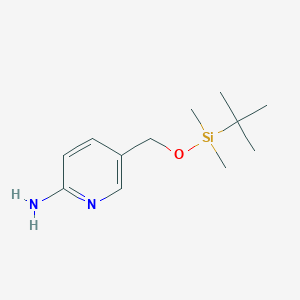

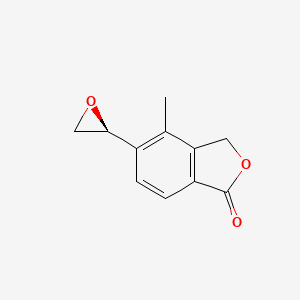
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
